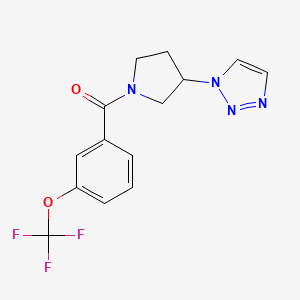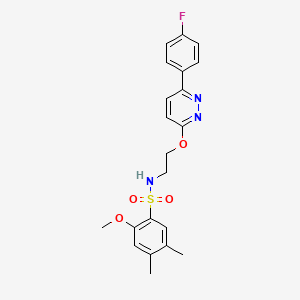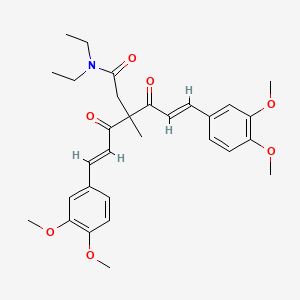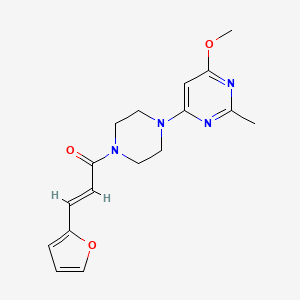![molecular formula C15H16N2O5S B2449497 2-[(3,4-二甲氧基苯甲酰)氨基]-1,3-噻唑-4-羧酸乙酯 CAS No. 185105-95-7](/img/structure/B2449497.png)
2-[(3,4-二甲氧基苯甲酰)氨基]-1,3-噻唑-4-羧酸乙酯
描述
科学研究应用
结构表征和化学性质
- 噻唑衍生物的结构解析,包括 2-氨基噻唑羧酸乙酯,已经通过晶体学详细阐明,展示了这些化合物中氢键和二聚体形成的潜力 (Lynch & Mcclenaghan, 2004)。此类研究对于理解这些分子在各种化学环境中的反应性和相互作用至关重要。
合成应用和方法
- 2-[(3,4-二甲氧基苯甲酰)氨基]-1,3-噻唑-4-羧酸乙酯衍生物已被合成用于各种目的,包括开发抗菌剂。例如,探索其抗菌活性的噻唑烷-噻吩羧酸酯衍生物的合成和表征,强调了该化合物在创造新的抗菌剂中的相关性 (Spoorthy 等人,2021)。
生物活性与药理潜力
- 对噻唑和噻吩衍生物的研究突出了显着的抗菌和抗癌活性,说明了这些化合物的治疗潜力。各种研究已经合成和评估了噻唑并[4,5-d]嘧啶及其相关结构的抗菌特性,为设计针对耐药菌株和癌细胞的新药提供了见解 (Balkan 等人,2001)。
抗癌研究
- 已经报道了 2-氨基噻唑衍生物的开发和评估,用于其抗癌活性,特别是针对乳腺癌。这些研究通常涉及多组分合成,导致具有有希望的抗增殖作用的化合物,证明了该化合物在发现新的抗癌疗法中的作用 (Gad 等人,2020)。
安全和危害
As for the safety and hazards of Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .
未来方向
属性
IUPAC Name |
ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQDTBDHAVNKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2449422.png)

![2,3-dichloro-3-[(4-methoxybenzyl)sulfinyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2449424.png)

![N-(benzo[d]thiazol-2-yl)-4-(tert-butyl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2449426.png)
![2-[(1-Naphthyloxy)methyl]-1h-benzimidazole](/img/structure/B2449428.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2449432.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2449436.png)
